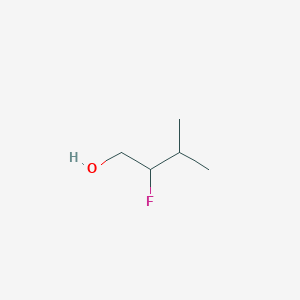

2-Fluoro-3-methylbutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-3-methylbutan-1-ol is a chemical compound with the molecular formula C5H11FO . It is a liquid at room temperature . The compound is a derivative of 3-methylbutan-1-ol, where one of the hydrogen atoms is replaced by a fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-carbon chain with a fluorine atom attached to the second carbon and a hydroxyl group (-OH) attached to the first carbon . The third carbon in the chain is a methyl group (-CH3) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 106.14 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed .科学的研究の応用

Optical Properties and Atomic Dimensions

A study by Brauns (1937) investigated the optical rotation and atomic dimensions of various 1-halogeno-2-methylbutanes, including 1-fluoro derivatives of 2-methylbutane. This research provides valuable data on their optical rotation, specific gravity, refractive index, and boiling point. Such information is crucial for understanding the physical characteristics and potential applications of 2-Fluoro-3-methylbutan-1-ol in various fields, including materials science and optical technologies (Brauns, 1937).

Analytical Chemistry Applications

Morin et al. (2000) explored the use of fluorescein sodium salt for indirect fluorimetric detection in micellar electrokinetic chromatography (MEKC). In this context, this compound can be relevant as a component in a test sample containing various alcohols, indicating its potential utility in analytical methods for detecting and analyzing complex mixtures (Morin, Mofaddel, Desbène, & Desbène, 2000).

Biofuel Production

Bastian et al. (2011) discussed the production of 2-methylpropan-1-ol (isobutanol), a biofuel, in Escherichia coli. While this specific study focuses on isobutanol, the principles and methodologies could potentially be applied to the production of related compounds like this compound. The study demonstrates the importance of balancing cofactor utilization in microbial pathways for efficient biofuel production (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Material Science Applications

Research by Guseva et al. (2004) on the thermal transformations of fluorine-containing compounds, including 2-fluoro-3-methylbutadiene, offers insights that might be applicable to this compound. These transformations are crucial for understanding the behavior of fluorine-containing organic compounds under varying temperature conditions, relevant to material science and chemical engineering (Guseva, Volchkov, Shulishov, Tomilov, & Nefedov, 2004).

Environmental and Health Studies

Elke et al. (1999) developed a method to assess human exposure to microbial volatile organic compounds (MVOCs) in air, including 3-methylbutan-1-ol. The study's methodology and findings about MVOCs in indoor environments can provide a framework for future research on similar compounds like this compound, especially regarding their environmental impact and potential health implications (Elke, Begerow, Oppermann, Krämer, Jermann, & Dunemann, 1999).

特性

IUPAC Name |

2-fluoro-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRGZCQZZLXSGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate](/img/structure/B2722045.png)

![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)

![N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2722052.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2722053.png)

![N-Methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2722059.png)